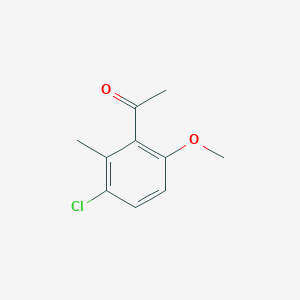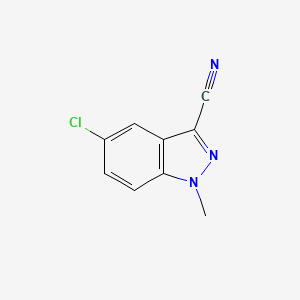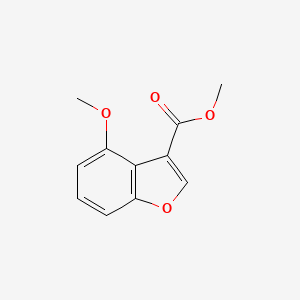
Benzyl 2,4-dihydroxypyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,4-dihydroxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are widely recognized for their biological and pharmacological activities .
Preparation Methods
The synthesis of Benzyl 2,4-dihydroxypyrimidine-5-carboxylate typically involves multistep reactions. One common synthetic route includes the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimization for large-scale production.
Chemical Reactions Analysis
Benzyl 2,4-dihydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 2,4-dihydroxypyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dihydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzyl 2,4-dihydroxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
2,4-Dihydroxypyrimidine: A simpler derivative with similar biological activities.
Ethyl 2,4-dihydroxypyrimidine-5-carboxylate: Another derivative with different substituents that may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities.
Properties
Molecular Formula |
C12H10N2O4 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
benzyl 2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c15-10-9(6-13-12(17)14-10)11(16)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15,17) |
InChI Key |
DGFRMIJXAFECBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11768742.png)
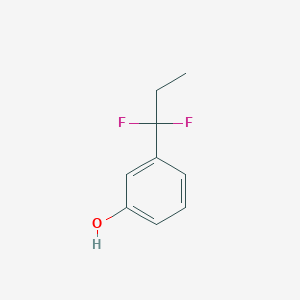
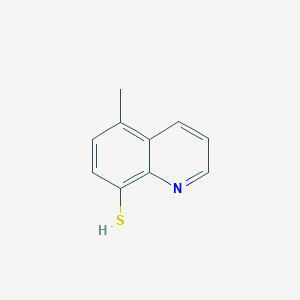
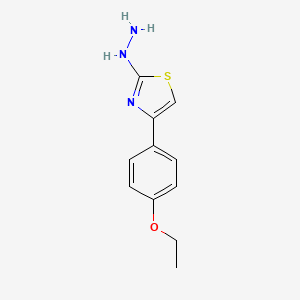
![4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one](/img/structure/B11768783.png)

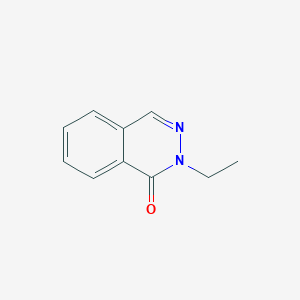
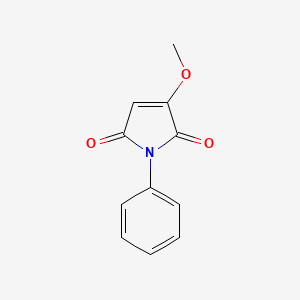

![2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)

